molecular formula C10H13NO5 B043830 (R)-N-(1-Phenylethyl)hydroxylamine oxalate CAS No. 118743-81-0

(R)-N-(1-Phenylethyl)hydroxylamine oxalate

Cat. No. B043830
M. Wt: 227.21 g/mol
InChI Key: GUXMGLCOBSBIKH-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of hydroxylamine derivatives and related compounds involves various chemical reactions that are key to understanding the formation and manipulation of (R)-N-(1-Phenylethyl)hydroxylamine oxalate. Hydroxylamines are intermediates in the nitrogen cycle, with enzymatic steps involving their conversion into nitrites and other nitrogenous compounds, highlighting their significance in both natural processes and synthetic chemistry (Soler-Jofra, Pérez, & van Loosdrecht, 2020).

Molecular Structure Analysis

The molecular structure of (R)-N-(1-Phenylethyl)hydroxylamine oxalate and related hydroxylamine compounds plays a crucial role in their chemical behavior and interactions. These structures are characterized by their hydroxylamine functional groups, which are central to their reactivity and biological activity, as seen in various hydroxylamine derivatives and their antioxidant properties, demonstrating the importance of structural features in their activity (Razzaghi-Asl et al., 2013).

Chemical Reactions and Properties

Hydroxylamine derivatives, including (R)-N-(1-Phenylethyl)hydroxylamine oxalate, participate in a wide range of chemical reactions. These reactions are pivotal in the nitrogen cycle and in synthetic applications, where hydroxylamine acts as an intermediate in the formation of nitrites and other nitrogenous compounds. The reactivity of hydroxylamine with other chemical species underlines its utility in various chemical transformations (Soler-Jofra, Pérez, & van Loosdrecht, 2020).

Physical Properties Analysis

The physical properties of hydroxylamine derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. These properties are crucial for the practical application and handling of these compounds in various chemical processes and applications. Understanding the physical properties is essential for optimizing the conditions under which these compounds are synthesized, stored, and utilized in chemical reactions.

Chemical Properties Analysis

The chemical properties of (R)-N-(1-Phenylethyl)hydroxylamine oxalate, such as its reactivity with other chemical species, its role as an intermediate in nitrogen transformations, and its potential as a precursor to other valuable chemical compounds, are central to its application in synthetic chemistry. The ability of hydroxylamine derivatives to undergo various chemical reactions makes them versatile components in the synthesis of a wide array of compounds (Soler-Jofra, Pérez, & van Loosdrecht, 2020).

Scientific Research Applications

  • Diethyl Oxalate

    • Application: Diethyl oxalate is used in the chemical industry for various purposes. The specific applications would depend on the particular use within the chemical industry .
    • Method of Application: The specific methods of application would depend on the particular use within the chemical industry .
    • Results/Outcomes: The outcomes would also depend on the specific use .
  • ®-(+)-1-Phenylethylamine

    • Application: This compound is used in life science research, particularly in protein sample preparation .
    • Method of Application: The specific methods of application would depend on the particular experiment or procedure .
    • Results/Outcomes: The outcomes would depend on the specific experiment or procedure .
  • ®-(+)-1-Phenylethylamine

    • Application: This compound is used in life science research, particularly in protein sample preparation .
    • Method of Application: The specific methods of application would depend on the particular experiment or procedure .
    • Results/Outcomes: The outcomes would depend on the specific experiment or procedure .
  • Diethyl Oxalate

    • Application: Diethyl oxalate is used in the chemical industry for various purposes. The specific applications would depend on the particular use within the chemical industry .
    • Method of Application: The specific methods of application would depend on the particular use within the chemical industry .
    • Results/Outcomes: The outcomes would also depend on the specific use .

Safety And Hazards

“®-N-(1-Phenylethyl)hydroxylamine oxalate” is classified as a dangerous substance. It has hazard statements H301 and H314, indicating that it is toxic if swallowed and causes severe skin burns and eye damage . Safety precautions include wearing protective gloves, clothing, eye protection, and face protection, and using the substance only outdoors or in a well-ventilated area .

properties

IUPAC Name

oxalic acid;N-[(1R)-1-phenylethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.C2H2O4/c1-7(9-10)8-5-3-2-4-6-8;3-1(4)2(5)6/h2-7,9-10H,1H3;(H,3,4)(H,5,6)/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXMGLCOBSBIKH-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NO.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NO.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60499911
Record name Oxalic acid--(1R)-N-hydroxy-1-phenylethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-(1-Phenylethyl)hydroxylamine oxalate

CAS RN

118743-81-0
Record name Oxalic acid--(1R)-N-hydroxy-1-phenylethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (alphaR)-N-Hydroxy-alpha-methyl-benzenemethanamine ethanedioate salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.